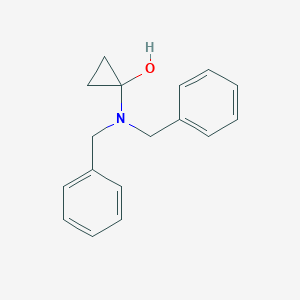

![molecular formula C7H4Cl2N2S B170081 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine CAS No. 147005-92-3](/img/structure/B170081.png)

4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine

Descripción general

Descripción

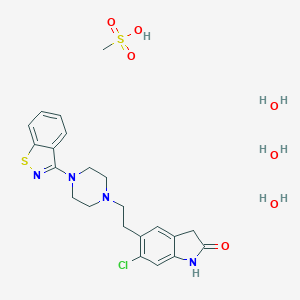

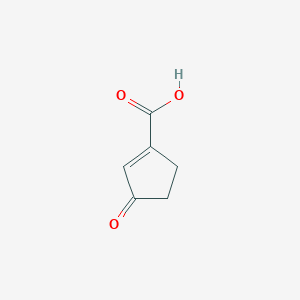

“4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine” is a chemical compound with the CAS Number: 147005-92-3. It has a molecular weight of 219.09 and its IUPAC name is 4-chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine . It is an orange solid and is stored at temperatures between 0-5°C .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines has been widely studied in the literature . A common synthetic route involves the cyclization, chlorination, and nucleophilic substitution of certain precursors . For instance, one study synthesized a compound from methyl 3-aminothiophene-2-carboxylate and urea through these three steps .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine” can be represented by the linear formula C7H4Cl2N2S . The InChI Code for this compound is 1S/C7H4Cl2N2S/c8-3-5-10-4-1-2-12-6(4)7(9)11-5/h1-2H,3H2 .

Physical And Chemical Properties Analysis

“4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine” is an orange solid . The compound is stored at temperatures between 0-5°C .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

- Summary : Thieno[3,2-d]pyrimidine derivatives have been found to exhibit significant anti-inflammatory activities . The anti-inflammatory effects of these compounds are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

- Methods : Synthesis and anti-inflammatory activities of these compounds were studied using Western blotting and reverse transcription-polymerase chain reaction (RT-PCR) examinations .

- Results : The studies revealed that a large number of these compounds exhibit potent anti-inflammatory effects .

Anticancer Applications

- Summary : Thieno[3,2-d]pyrimidine derivatives have shown promising results in anticancer activity against kinase enzymes . They have the potential to activate autophagic and apoptotic cell death in cancer cells .

- Methods : The compounds were scanned for their affinity for kinases and screened for their antiproliferative effects . The induction of apoptosis and/or necrosis on HT-29 and HepG-2 was evaluated .

- Results : Compounds showed inhibition activity ranging from 41.4% to 83.5% . Some compounds induced significant early apoptosis compared to untreated control cells .

Propiedades

IUPAC Name |

4-chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c8-3-5-10-4-1-2-12-6(4)7(9)11-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDCMEOZULXJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=C(N=C2Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602326 | |

| Record name | 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | |

CAS RN |

147005-92-3 | |

| Record name | 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147005-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(chloromethyl)thieno[3,2-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

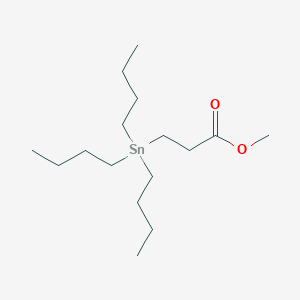

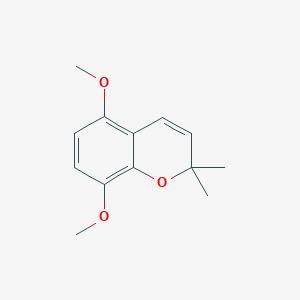

![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B169998.png)

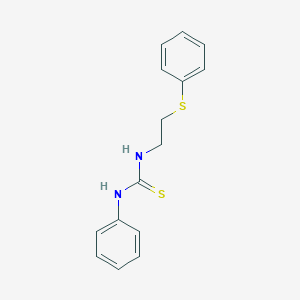

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B170006.png)

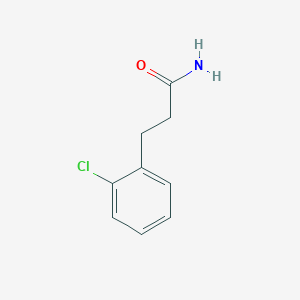

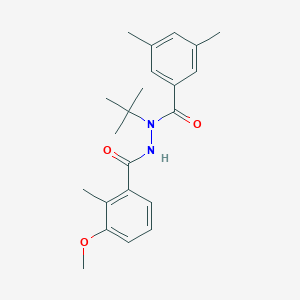

![2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate](/img/structure/B170016.png)